BLT2 antagonist-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

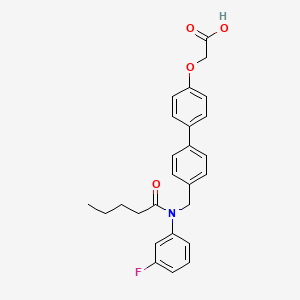

2D Structure

3D Structure

Properties

Molecular Formula |

C26H26FNO4 |

|---|---|

Molecular Weight |

435.5 g/mol |

IUPAC Name |

2-[4-[4-[(3-fluoro-N-pentanoylanilino)methyl]phenyl]phenoxy]acetic acid |

InChI |

InChI=1S/C26H26FNO4/c1-2-3-7-25(29)28(23-6-4-5-22(27)16-23)17-19-8-10-20(11-9-19)21-12-14-24(15-13-21)32-18-26(30)31/h4-6,8-16H,2-3,7,17-18H2,1H3,(H,30,31) |

InChI Key |

NPBCXBMRRPORQY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)O)C3=CC(=CC=C3)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of BLT2 Antagonist-1

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action for BLT2 antagonist-1, a selective antagonist of the leukotriene B4 receptor 2 (BLT2). This document details its interaction with the receptor, its effects on downstream signaling pathways, and the experimental methodologies used for its characterization.

Core Mechanism of Action

This compound, also known as compound 15b, is a selective, competitive antagonist of the BLT2 receptor.[1][2] Its primary mechanism of action is to bind to the BLT2 receptor and block the binding of its endogenous ligands, most notably leukotriene B4 (LTB4). By occupying the ligand-binding site, it prevents receptor activation and the subsequent initiation of intracellular signaling cascades. This antagonistic action effectively inhibits the diverse physiological and pathological processes mediated by BLT2 activation.

The BLT2 receptor is a G protein-coupled receptor (GPCR) that couples to both pertussis toxin-sensitive (Gi) and -insensitive (Gq) G proteins. Upon activation by an agonist, BLT2 initiates a cascade of downstream signaling events. This compound prevents these events from occurring.

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the potency and efficacy of this compound and related compounds.

Table 1: In Vitro Potency of this compound (Compound 15b)

| Parameter | Value | Cell Line/System | Assay Type | Reference |

| IC50 | 224 nM | CHO-BLT2 cells | Chemotaxis Assay | [1][2] |

| Ki | 132 nM | CHO-BLT2 cell membranes | Radioligand Binding Assay ([3H]-LTB4) | [1] |

| Selectivity | No inhibition of chemotaxis in CHO-BLT1 cells | CHO-BLT1 cells | Chemotaxis Assay |

Note: A secondary source reported an IC50 value of 22 nM for chemotaxis inhibition. However, the primary publication states 224 nM.

Table 2: In Vivo Efficacy of this compound (Compound 15b) in a Mouse Model of Asthma

| Parameter | Treatment | Reduction | Model | Reference |

| Airway Hyperresponsiveness | 10 mg/kg | 59% | OVA/LPS-induced asthma | |

| Th2 Cytokines (IL-4, IL-5, IL-13) | 10 mg/kg | up to 46% | OVA/LPS-induced asthma |

Signaling Pathways Modulated by this compound

BLT2 activation triggers multiple downstream signaling pathways that are subsequently inhibited by this compound.

Gq/PLC/Ca2+ Mobilization Pathway

Activation of BLT2 by agonists leads to the stimulation of phospholipase C (PLC) via the Gq alpha subunit. PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium concentration activates various downstream effectors. This compound blocks the initial receptor activation, thereby preventing this entire cascade and inhibiting the rise in intracellular calcium.

Gi/ERK and NF-κB Signaling Pathways

BLT2 also couples to Gi proteins, which, upon receptor activation, can lead to the activation of the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK) pathway. Furthermore, BLT2 activation has been shown to induce the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory gene expression. This compound, by preventing Gi activation, inhibits the phosphorylation and activation of ERK and prevents the nuclear translocation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize this compound.

Chemotaxis Assay

This assay measures the ability of a compound to inhibit the directed migration of cells towards a chemoattractant.

-

Cells: Chinese Hamster Ovary (CHO) cells stably expressing the human BLT2 receptor (CHO-BLT2).

-

Apparatus: 96-well chemotaxis chamber (e.g., Boyden chamber) with a polycarbonate membrane (typically 5-8 µm pore size).

-

Chemoattractant: Leukotriene B4 (LTB4) at a concentration that elicits a submaximal chemotactic response.

-

Protocol:

-

CHO-BLT2 cells are cultured to 80-90% confluency, harvested, and resuspended in serum-free medium.

-

The lower wells of the chemotaxis chamber are filled with medium containing LTB4.

-

This compound is added at various concentrations to the upper wells.

-

A suspension of CHO-BLT2 cells is added to the upper wells.

-

The chamber is incubated for a period that allows for cell migration (e.g., 2-4 hours) at 37°C in a humidified incubator.

-

After incubation, non-migrated cells on the upper surface of the membrane are removed.

-

Cells that have migrated to the lower surface of the membrane are fixed and stained (e.g., with crystal violet).

-

The number of migrated cells is quantified by microscopy or by eluting the stain and measuring its absorbance.

-

The IC50 value is calculated by plotting the percentage of inhibition of cell migration against the concentration of the antagonist.

-

Radioligand Binding Assay

This assay determines the affinity of an unlabeled compound (the antagonist) for a receptor by measuring its ability to compete with a radiolabeled ligand.

-

Preparation: Membrane fractions are prepared from CHO-BLT2 cells.

-

Radioligand: [3H]-LTB4.

-

Protocol:

-

In a multi-well plate, incubate a fixed concentration of [3H]-LTB4 with the CHO-BLT2 cell membranes in the presence of increasing concentrations of unlabeled this compound.

-

Incubate the mixture to allow binding to reach equilibrium.

-

Separate the membrane-bound radioligand from the free radioligand by rapid filtration through a glass fiber filter.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled LTB4.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The IC50 value is determined from the competition curve, and the Ki (inhibition constant) is calculated using the Cheng-Prusoff equation.

-

Intracellular Calcium Mobilization Assay

This assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium.

-

Cells: CHO-BLT2 cells.

-

Reagents: A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Apparatus: A fluorescence plate reader capable of kinetic measurements.

-

Protocol:

-

CHO-BLT2 cells are seeded in a multi-well plate and grown to confluency.

-

The cells are loaded with a calcium-sensitive fluorescent dye.

-

The cells are pre-incubated with various concentrations of this compound.

-

The plate is placed in a fluorescence plate reader, and a baseline fluorescence is recorded.

-

LTB4 is added to the wells to stimulate the cells.

-

The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is monitored over time.

-

The inhibitory effect of the antagonist is determined by the reduction in the peak fluorescence signal in the presence of the antagonist compared to the control (LTB4 alone).

-

In Vivo Asthma Model

This model assesses the efficacy of this compound in a disease-relevant animal model.

-

Animals: BALB/c mice.

-

Induction of Asthma:

-

Sensitization: Mice are sensitized by intraperitoneal injections of ovalbumin (OVA) and lipopolysaccharide (LPS).

-

Challenge: Following sensitization, mice are challenged with aerosolized OVA and LPS to induce an asthmatic phenotype.

-

-

Treatment: this compound is administered to the mice (e.g., orally) prior to the final allergen challenge.

-

Assessment:

-

Airway Hyperresponsiveness (AHR): AHR is measured using techniques such as whole-body plethysmography in response to increasing doses of a bronchoconstrictor (e.g., methacholine).

-

Bronchoalveolar Lavage (BAL): The lungs are lavaged to collect BAL fluid. The total and differential cell counts (e.g., eosinophils, neutrophils) in the BAL fluid are determined.

-

Cytokine Analysis: The levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in the BAL fluid or lung homogenates are measured by ELISA or other immunoassays.

-

Lung Histology: Lung tissues are collected, fixed, and stained (e.g., with H&E and PAS) to assess inflammation and mucus production.

-

Conclusion

This compound is a potent and selective inhibitor of the BLT2 receptor. It exerts its mechanism of action by competitively blocking the binding of LTB4, thereby inhibiting downstream signaling pathways, including Gq/PLC/Ca2+ mobilization and Gi-mediated activation of ERK and NF-κB. This antagonism translates to efficacy in preclinical models of inflammatory diseases such as asthma. The detailed experimental protocols provided herein serve as a guide for the further characterization and development of this and other BLT2 antagonists.

References

The Discovery and Synthesis of BLT2 Antagonist-1: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the discovery, synthesis, and biological evaluation of BLT2 antagonist-1, a novel selective antagonist of the leukotriene B4 receptor 2 (BLT2). This potent compound shows promise for the therapeutic intervention in inflammatory airway diseases. All quantitative data is presented in structured tables, and key experimental methodologies are detailed. Visual diagrams of signaling pathways and experimental workflows are provided to facilitate understanding.

Introduction to BLT2 and Its Role in Disease

Leukotriene B4 (LTB4) is a powerful lipid mediator derived from arachidonic acid that plays a crucial role in inflammatory responses. It exerts its effects through two G protein-coupled receptors: the high-affinity BLT1 receptor and the low-affinity BLT2 receptor.[1] While BLT1 is predominantly expressed on leukocytes, BLT2 is more ubiquitously expressed and has been implicated in a variety of inflammatory conditions and cancers.[1][2] Activation of BLT2 is known to trigger downstream signaling cascades involving key inflammatory mediators such as nuclear factor-kappa B (NF-κB) and signal transducer and activator of transcription 3 (STAT3), promoting cell survival, migration, and proliferation.[2] Given its role in pathological processes, selective antagonism of BLT2 presents a promising therapeutic strategy for a range of diseases, including asthma and chronic obstructive pulmonary disease.[3]

Discovery of this compound

This compound, also referred to as compound 15b and AC-1074, was identified through a focused drug discovery effort centered on the chemical scaffold of the known BLT2 selective agonist, CAY10583. By synthesizing a series of biphenyl analogues of CAY10583, researchers aimed to identify compounds that could competitively bind to the BLT2 receptor and inhibit its activity. This approach led to the discovery of this compound, a molecule with potent and selective inhibitory effects on BLT2-mediated cellular responses.

Quantitative Biological Data

The biological activity of this compound was characterized through a series of in vitro and in vivo assays. The key quantitative data are summarized in the tables below.

| Parameter | Value | Assay | Cell Line | Reference |

| IC50 | 224 nM | Chemotaxis Inhibition | CHO-BLT2 | |

| Ki | 132 nM | LTB4 Binding Inhibition | CHO-BLT2 cell membranes | |

| Selectivity | No inhibition of CHO-BLT1 chemotaxis | Chemotaxis Assay | CHO-BLT1 |

| Parameter | Value | Animal Model | Reference |

| Bioavailability (F) | 34% | In vivo pharmacokinetic studies | |

| Airway Hyperresponsiveness Reduction | 59% | Ovalbumin/LPS-induced asthma mouse model | |

| Th2 Cytokine Reduction (max) | 46% | Ovalbumin/LPS-induced asthma mouse model |

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the replication and validation of these findings.

Synthesis of this compound (Compound 15b)

While it is known that this compound is a biphenyl analogue derived from the BLT2 agonist CAY10583, a detailed, step-by-step synthesis protocol for this compound is not available in the public domain at the time of this writing. For the specific reaction conditions, reagents, and purification methods, it is recommended to consult the primary scientific publication: Park, H. et al. European Journal of Medicinal Chemistry 2023, 261, 115864.

In Vitro Chemotaxis Assay

This assay is performed to evaluate the ability of a compound to inhibit the migration of cells towards a chemoattractant.

Cell Culture:

-

Chinese Hamster Ovary (CHO) cells stably expressing the human BLT2 receptor (CHO-BLT2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

Assay Procedure:

-

A multi-well chemotaxis chamber (e.g., Transwell®) with a porous membrane is used.

-

The lower chamber is filled with media containing a chemoattractant (e.g., LTB4).

-

CHO-BLT2 cells are pre-incubated with varying concentrations of this compound.

-

The pre-treated cells are then seeded into the upper chamber.

-

The chamber is incubated for a defined period to allow for cell migration through the membrane.

-

Non-migrated cells on the upper surface of the membrane are removed.

-

Migrated cells on the lower surface are fixed, stained, and counted under a microscope.

-

The concentration of the antagonist that inhibits cell migration by 50% (IC50) is calculated.

Competitive Radioligand Binding Assay

This assay determines the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Membrane Preparation:

-

Membranes from CHO-BLT2 cells are prepared by homogenization and centrifugation to isolate the membrane fraction containing the BLT2 receptors.

Assay Procedure:

-

A fixed concentration of a radiolabeled LTB4 analogue (e.g., [3H]LTB4) is incubated with the prepared cell membranes.

-

Increasing concentrations of the unlabeled competitor, this compound, are added to the incubation mixture.

-

The mixture is incubated to allow binding to reach equilibrium.

-

The bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter.

-

The radioactivity retained on the filter, representing the amount of bound radioligand, is measured using a scintillation counter.

-

The concentration of the antagonist that displaces 50% of the specific binding of the radioligand (IC50) is determined, and the inhibition constant (Ki) is calculated using the Cheng-Prusoff equation.

Ovalbumin (OVA)-Induced Asthma Mouse Model

This in vivo model is used to assess the efficacy of anti-inflammatory compounds in a setting that mimics allergic asthma.

Sensitization and Challenge:

-

Mice (e.g., BALB/c strain) are sensitized by intraperitoneal injections of ovalbumin (OVA) emulsified in an adjuvant like aluminum hydroxide.

-

Following the sensitization period, the mice are challenged with aerosolized OVA to induce an asthmatic response. In some protocols, lipopolysaccharide (LPS) is co-administered with OVA to enhance the inflammatory response.

Treatment and Evaluation:

-

This compound is administered to the mice (e.g., orally or intraperitoneally) before the OVA challenge.

-

Airway hyperresponsiveness, a key feature of asthma, is measured using techniques like whole-body plethysmography in response to a bronchoconstrictor (e.g., methacholine).

-

After the final challenge, bronchoalveolar lavage (BAL) fluid is collected to analyze the inflammatory cell infiltrate (e.g., eosinophils, neutrophils).

-

Levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in the BAL fluid or lung homogenates are quantified by ELISA.

-

Lung tissues may be collected for histological analysis to assess inflammation and airway remodeling.

Visualizing the BLT2 Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the underlying biology and experimental design, the following diagrams have been generated using the DOT language.

BLT2 Receptor Signaling Cascade

Drug Discovery and Evaluation Workflow

Conclusion

This compound represents a significant advancement in the development of selective inhibitors for the BLT2 receptor. Its potent in vitro activity, favorable pharmacokinetic profile, and demonstrated efficacy in a preclinical model of asthma highlight its potential as a therapeutic candidate for inflammatory airway diseases. Further investigation and clinical development are warranted to fully elucidate its therapeutic utility in human diseases. This document provides a foundational guide for researchers and professionals engaged in the ongoing exploration of BLT2-targeted therapies.

References

- 1. BLT2 is a pro-tumorigenic mediator during cancer progression and a therapeutic target for anti-cancer drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BLT2 is a pro-tumorigenic mediator during cancer progression and a therapeutic target for anti-cancer drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of a novel BLT2 antagonist for the treatment of inflammatory airway diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to BLT2 Antagonist-1

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of BLT2 antagonist-1, a selective antagonist of the leukotriene B4 receptor 2 (BLT2). This document details its chemical structure, properties, and the experimental methodologies used for its characterization, serving as a vital resource for researchers in inflammation, immunology, and drug discovery.

Chemical Structure and Properties

This compound, also identified as compound 15b in the primary literature, is a novel synthetic molecule designed as a selective antagonist for the BLT2 receptor.[1] Its development was based on the structure of a known BLT2 selective agonist, CAY10583, through the synthesis of a series of biphenyl analogues.[1]

Chemical Structure:

(The chemical structure of this compound (compound 15b) would be depicted here. As an AI, I cannot generate images, but the structure can be found in the publication: Park, H. et al. Eur J Med Chem 2023, 261: 115864.)

Chemical Properties:

The key chemical and pharmacological properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₇H₃₂N₂O₄ | [Park, H. et al. 2023] |

| Molecular Weight | 460.56 g/mol | [Park, H. et al. 2023] |

| IC₅₀ (CHO-BLT2 chemotaxis) | 224 nM | [1] |

| Kᵢ (LTB4 binding to BLT2) | 132 nM | [1] |

| Solubility | 33 µg/mL | [Park, H. et al. 2023] |

| Human Liver Microsomal Stability (in presence of NADPH) | 74.5% | [Park, H. et al. 2023] |

| Mouse Liver Microsomal Stability (in presence of NADPH) | 67.8% | [Park, H. et al. 2023] |

| Bioavailability (F%) | 34% | [1] |

Signaling Pathways

The BLT2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by its ligand leukotriene B4 (LTB4), initiates a cascade of intracellular signaling events. These pathways are crucial in various physiological and pathological processes, particularly in inflammation. This compound exerts its effect by blocking the binding of LTB4 to the receptor, thereby inhibiting these downstream signals.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound.

Chemotaxis Assay

This assay is performed to evaluate the ability of a compound to inhibit the directional migration of cells towards a chemoattractant.

Experimental Workflow:

Protocol:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human BLT2 receptor (CHO-BLT2) are cultured in appropriate media until they reach 80-90% confluency.

-

Cell Preparation: Cells are harvested, washed with phosphate-buffered saline (PBS), and resuspended in serum-free medium at a concentration of 1 x 10⁶ cells/mL.

-

Assay Plate Preparation: A 96-well chemotaxis chamber with a polycarbonate membrane (e.g., 8 µm pore size) is used.

-

Loading of Agents:

-

The lower wells are filled with serum-free medium containing LTB4 at a concentration that induces submaximal chemotaxis (e.g., 10 nM).

-

This compound is added to the lower wells at various concentrations. Control wells contain only the chemoattractant or medium alone.

-

-

Cell Seeding: 50 µL of the cell suspension is added to the upper chamber of each well.

-

Incubation: The plate is incubated for 2 to 4 hours at 37°C in a humidified incubator with 5% CO₂.

-

Quantification of Migration:

-

After incubation, the non-migrated cells on the upper surface of the membrane are removed with a cotton swab.

-

The membrane is fixed and stained with a suitable dye (e.g., crystal violet or a fluorescent dye).

-

The migrated cells on the lower surface of the membrane are quantified by eluting the dye and measuring the absorbance or by measuring fluorescence.

-

-

Data Analysis: The percentage of inhibition of chemotaxis is calculated for each concentration of the antagonist, and the IC₅₀ value is determined by non-linear regression analysis.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of a compound to its target receptor.

Protocol:

-

Membrane Preparation: Membranes from CHO-BLT2 cells are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in a binding buffer.

-

Assay Setup: The assay is performed in a 96-well plate. Each well contains:

-

Cell membrane preparation (containing a specific amount of protein).

-

A fixed concentration of a radiolabeled ligand that binds to BLT2 (e.g., [³H]-LTB4).

-

Varying concentrations of the unlabeled competitor, this compound.

-

-

Incubation: The plate is incubated at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand. The filter is then washed with ice-cold buffer to remove any unbound radioligand.

-

Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. The IC₅₀ value is determined by fitting the competition binding data to a one-site model. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

In Vivo Ovalbumin-Induced Asthma Mouse Model

This model is used to evaluate the efficacy of a compound in a preclinical model of allergic airway inflammation.

Experimental Workflow:

Protocol:

-

Animals: Female BALB/c mice are typically used for this model.

-

Sensitization: Mice are sensitized by intraperitoneal injections of ovalbumin (OVA) emulsified in an adjuvant such as aluminum hydroxide on, for example, days 0 and 7.

-

Challenge: From day 21, sensitized mice are challenged with aerosolized OVA for a set period on multiple days to induce an asthmatic phenotype.

-

Treatment: this compound is administered to the treatment group of mice, typically via oral gavage or intraperitoneal injection, at a specified time before each OVA challenge. A vehicle control group receives the vehicle alone.

-

Assessment of Airway Hyperresponsiveness (AHR): AHR to a bronchoconstrictor like methacholine is measured using whole-body plethysmography.

-

Bronchoalveolar Lavage (BAL): Following the final challenge, mice are euthanized, and bronchoalveolar lavage fluid (BALF) is collected.

-

Analysis of BALF:

-

The total and differential cell counts (especially eosinophils) in the BALF are determined.

-

The levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in the BALF are measured by ELISA.

-

-

Lung Histology: Lungs are collected, fixed, and sectioned. Sections are stained (e.g., with Hematoxylin and Eosin for inflammation and Periodic acid-Schiff for mucus production) and examined for pathological changes.

-

Data Analysis: The data from the treatment group are compared with those from the vehicle-treated and control groups to assess the efficacy of the this compound in reducing airway inflammation and hyperresponsiveness.

Synthesis

The synthesis of this compound (compound 15b) is a multi-step process starting from commercially available materials. The detailed synthetic scheme and procedures can be found in the supplementary information of the primary publication (Park, H. et al. Eur J Med Chem 2023, 261: 115864). The general approach involves the formation of the biphenyl core followed by the elaboration of the side chains.

Conclusion

This compound is a potent and selective inhibitor of the BLT2 receptor with demonstrated in vitro and in vivo activity. Its favorable pharmacokinetic profile suggests its potential as a therapeutic agent for inflammatory diseases, particularly asthma. This technical guide provides a comprehensive resource for researchers interested in further investigating the pharmacological properties and therapeutic potential of this promising compound.

References

In-depth Technical Guide: Target Selectivity Profile of BLT2 Antagonist-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the target selectivity profile of a representative BLT2 antagonist, LY255283, referred to herein as BLT2 Antagonist-1. This document includes quantitative data on its binding affinity and functional activity, detailed experimental methodologies for key assays, and visualizations of the relevant signaling pathway and experimental workflows.

Introduction to BLT2 and its Antagonists

The leukotriene B4 receptor 2 (BLT2) is a G protein-coupled receptor (GPCR) that, along with its high-affinity counterpart BLT1, mediates the biological effects of the potent inflammatory lipid mediator, leukotriene B4 (LTB4). While BLT1 is primarily expressed on leukocytes and mediates pro-inflammatory responses, BLT2 is more ubiquitously expressed and has been implicated in a variety of cellular processes. The development of selective BLT2 antagonists is a key strategy for elucidating the specific roles of this receptor in health and disease and for the potential development of novel therapeutics.

This guide focuses on the pharmacological profile of LY255283 (referred to as this compound), a well-characterized and selective antagonist of the BLT2 receptor.

Quantitative Target Selectivity Profile of this compound (LY255283)

The selectivity of a pharmacological tool is critical for the accurate interpretation of experimental results. The following tables summarize the binding affinity and functional activity of this compound at the BLT2 receptor and other relevant targets.

Table 1: Binding Affinity of this compound (LY255283)

| Target | Assay Type | Radioligand | Tissue/Cell Source | Ki (nM) | Reference(s) |

| BLT2 | Competition Binding | [³H]LTB4 | Guinea Pig Lung Membranes | ~100 | [1] |

| BLT1 | Competition Binding | [³H]LTB4 | Not specified | >10,000 | [2] |

Note: A higher Ki value indicates lower binding affinity.

Table 2: Functional Activity of this compound (LY255283)

| Target | Assay Type | Agonist | Cell Type | IC50 (nM) | pA2 | Reference(s) |

| BLT2 | Chemotaxis Inhibition | LTB4 | Not specified | - | - | [3] |

| BLT2 | Inhibition of LTB4-induced Contraction | LTB4 | Guinea Pig Lung Parenchyma | - | 7.2 | [1] |

| BLT1 | Functional Antagonism | LTB4 | Not specified | Inactive | - | [2] |

Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates greater antagonist potency.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following sections describe the protocols for key experiments used to characterize this compound.

Radioligand Competition Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor, thereby determining the compound's binding affinity (Ki).

Objective: To determine the binding affinity of this compound for the BLT2 receptor.

Materials:

-

Receptor Source: Membranes prepared from guinea pig lungs.

-

Radioligand: [³H]Leukotriene B4 ([³H]LTB4).

-

Test Compound: this compound (LY255283).

-

Non-specific Binding Control: High concentration of unlabeled LTB4.

-

Assay Buffer: Tris-HCl buffer (pH 7.4) containing MgCl₂ and CaCl₂.

-

Filtration Apparatus: Glass fiber filters and a vacuum manifold.

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Membrane Preparation: Guinea pig lung tissue is homogenized in ice-cold buffer and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard protein assay.

-

Assay Setup: In a 96-well plate, combine the following in assay buffer:

-

A fixed concentration of [³H]LTB4 (typically at or below its Kd for the receptor).

-

A range of concentrations of this compound.

-

A fixed amount of membrane protein.

-

For non-specific binding wells, add a high concentration of unlabeled LTB4.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through glass fiber filters using a vacuum manifold. The filters trap the membranes with bound radioligand, while the unbound radioligand passes through.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [³H]LTB4 (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Chemotaxis Assay

This functional assay assesses the ability of a compound to inhibit the directed migration of cells towards a chemoattractant that acts on the target receptor.

Objective: To evaluate the functional antagonist activity of this compound at the BLT2 receptor.

Materials:

-

Cells: A cell line endogenously or recombinantly expressing the BLT2 receptor (e.g., CHO-BLT2 cells).

-

Chemoattractant: Leukotriene B4 (LTB4).

-

Test Compound: this compound (LY255283).

-

Chemotaxis Chamber: e.g., a multi-well Transwell® plate with a porous membrane (e.g., 5 µm pores).

-

Assay Medium: Serum-free cell culture medium.

-

Cell Staining/Quantification Method: e.g., Calcein-AM for fluorescent labeling and a fluorescence plate reader.

Procedure:

-

Cell Preparation: Culture the cells to a suitable density. On the day of the assay, harvest the cells and resuspend them in assay medium at a defined concentration.

-

Assay Setup:

-

In the lower chamber of the chemotaxis plate, add assay medium containing LTB4 at a concentration that induces a submaximal chemotactic response (e.g., its EC₈₀).

-

In some wells, add only assay medium to measure random cell migration (negative control).

-

-

Compound Treatment: In the upper chamber (the insert), add the cell suspension that has been pre-incubated with various concentrations of this compound or vehicle control.

-

Incubation: Incubate the plate at 37°C in a CO₂ incubator for a period sufficient to allow cell migration (e.g., 2-4 hours).

-

Quantification of Migrated Cells:

-

Remove the upper chamber.

-

The cells that have migrated through the membrane to the lower chamber are quantified. This can be done by lysing the cells and measuring a cellular component, or by pre-labeling the cells with a fluorescent dye like Calcein-AM and measuring the fluorescence in the lower chamber using a plate reader.

-

-

Data Analysis: The number of migrated cells in the presence of the antagonist is compared to the number of migrated cells in the absence of the antagonist (agonist-only control). The IC50 value, the concentration of antagonist that inhibits 50% of the LTB4-induced cell migration, is then calculated.

Visualizations

Diagrams are provided to illustrate key concepts related to BLT2 signaling and the experimental characterization of its antagonists.

Caption: BLT2 Signaling Pathway and Point of Antagonist Intervention.

Caption: Experimental Workflow for BLT2 Antagonist Characterization.

Conclusion

This compound (LY255283) is a potent and selective antagonist of the BLT2 receptor. Its pharmacological profile, characterized through binding and functional assays, demonstrates its utility as a valuable tool for investigating the physiological and pathophysiological roles of BLT2. The detailed experimental protocols provided in this guide are intended to facilitate the design and execution of further research in this area. The continued development and characterization of selective BLT2 modulators will be crucial for advancing our understanding of leukotriene signaling and for the potential development of new therapeutic agents.

References

The Role of the Leukotriene B4 Receptor 2 (BLT2) in Inflammatory Diseases: A Technical Guide for Researchers

November 2025

Abstract

The leukotriene B4 receptor 2 (BLT2) is a G protein-coupled receptor that has emerged as a critical modulator of inflammatory responses. Initially characterized as a low-affinity receptor for the potent chemoattractant leukotriene B4 (LTB4), BLT2 is now understood to be a multifaceted signaling hub involved in a variety of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, asthma, and various skin conditions. Unlike its high-affinity counterpart, BLT1, which is predominantly expressed on leukocytes and generally promotes inflammation, BLT2 is more ubiquitously expressed and exhibits both pro- and anti-inflammatory functions depending on the cellular context and disease model.[1][2][3][4][5] This technical guide provides an in-depth overview of the core biology of BLT2, its signaling pathways, its dichotomous role in various inflammatory pathologies, and detailed experimental protocols for its investigation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and target the BLT2 signaling axis.

Introduction to BLT2

BLT2, encoded by the LTB4R2 gene, is an integral membrane protein that binds not only LTB4 but also other lipid mediators, such as 12(S)-hydroxyheptadeca-5Z,8E,10E-trienoic acid (12-HHT), with high affinity. Its expression is widespread, with notable presence in epithelial cells of the skin and intestine, as well as various immune cells, including mast cells. The functional consequences of BLT2 activation are highly context-dependent, ranging from the promotion of inflammatory cell migration and cytokine production to the enhancement of epithelial barrier function and resolution of inflammation. This dual nature makes BLT2 a compelling and complex target for therapeutic intervention in inflammatory disorders.

BLT2 Signaling Pathways

BLT2 is a G protein-coupled receptor (GPCR) that primarily couples to pertussis toxin-sensitive Gαi and pertussis toxin-insensitive Gαq subunits to initiate downstream signaling cascades. Activation of these pathways leads to the modulation of key inflammatory mediators and cellular responses.

Gαi-Mediated Signaling

Upon ligand binding, BLT2 activates Gαi, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. A major consequence of Gαi activation by BLT2 is the stimulation of the phosphoinositide 3-kinase (PI3K)/Akt pathway, which is crucial for cell survival and chemotaxis.

References

- 1. BLT2 is a pro-tumorigenic mediator during cancer progression and a therapeutic target for anti-cancer drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 4. Two distinct leukotriene B4 receptors, BLT1 and BLT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent advances in function and structure of two leukotriene B4 receptors: BLT1 and BLT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

BLT2 antagonist-1 potential therapeutic applications

An In-depth Technical Guide on the Therapeutic Applications of BLT2 Antagonists

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The leukotriene B4 receptor 2 (BLT2), a low-affinity receptor for the potent inflammatory mediator leukotriene B4 (LTB4), has emerged as a critical signaling node in a multitude of pathophysiological processes.[1][2] Unlike its high-affinity counterpart, BLT1, which is predominantly expressed on leukocytes, BLT2 exhibits a ubiquitous expression pattern, suggesting a broader range of biological functions.[3][4] Initially characterized as a low-affinity LTB4 receptor, BLT2 is now known to be a high-affinity receptor for 12(S)-hydroxyheptadecatrienoic acid (12-HHT).[5] Overexpression of BLT2 is frequently observed in inflammatory environments and is critically associated with the pathogenesis of various diseases, including cancer, chronic inflammatory disorders, and fibrosis. This guide provides a comprehensive overview of BLT2 signaling, its role in disease, and the therapeutic potential of selective BLT2 antagonists.

The BLT2 Signaling Axis

BLT2 is a G protein-coupled receptor (GPCR) that, upon ligand binding, activates downstream signaling cascades primarily through Gαi and Gαq proteins. Activation of these pathways leads to a range of cellular responses crucial for disease progression.

A key pathway involves the activation of NADPH oxidase (NOX) enzymes, leading to the production of reactive oxygen species (ROS). This ROS-dependent signaling is central to the activation of the transcription factor nuclear factor-kappa B (NF-κB), a master regulator of inflammation and cell survival. The BLT2-NOX-ROS-NF-κB axis drives the expression of pro-inflammatory cytokines like IL-6 and IL-8, as well as matrix metalloproteinases (MMPs) such as MMP-9, which are critical for tissue remodeling and cancer cell invasion.

Furthermore, BLT2 signaling integrates with other critical cellular pathways, including the ERK/AKT and STAT3 pathways, to promote cell survival, proliferation, and angiogenesis.

Therapeutic Applications of BLT2 Antagonism

The central role of BLT2 in driving pro-inflammatory and pro-tumorigenic pathways makes it an attractive target for therapeutic intervention.

Inflammatory Diseases

Elevated levels of LTB4 are associated with numerous inflammatory diseases, including asthma, rheumatoid arthritis, and inflammatory bowel disease. BLT2 contributes to inflammation by mediating the chemotaxis of immune cells such as neutrophils and eosinophils.

-

Asthma: Preclinical studies demonstrate that BLT2 antagonism can significantly reduce airway hyperresponsiveness and decrease the levels of Th2 cytokines (IL-4, IL-5, IL-13) in mouse models of asthma. This suggests that BLT2 antagonists could offer a novel therapeutic strategy for inflammatory airway diseases.

-

Arthritis: In autoantibody-induced inflammatory arthritis models, mice deficient in BLT2 showed a reduced incidence and severity of the disease, including protection from bone and cartilage loss. This points to a nonredundant role for BLT2 in the pathogenesis of arthritis.

Oncology

BLT2 is significantly upregulated in various human cancers, including breast, bladder, ovarian, pancreatic, and colon cancer. Its expression is often correlated with a more aggressive phenotype and poorer prognosis. BLT2 promotes cancer progression through multiple mechanisms:

-

Invasion and Metastasis: The BLT2-NOX-ROS-NF-κB pathway upregulates MMPs (MMP-2, MMP-9) and pro-inflammatory cytokines (IL-8), which facilitate cancer cell invasion and metastasis.

-

Proliferation and Survival: BLT2 signaling through ERK and Akt pathways promotes cancer cell proliferation and protects against apoptosis.

-

Ras-Driven Transformation: The LTB4-BLT2 cascade is a crucial mediator in cell transformation induced by oncogenic Ras, acting downstream of the Rac-cPLA2 pathway.

Pharmacological inhibition or siRNA-mediated knockdown of BLT2 has been shown to markedly attenuate the malignant phenotypes of cancer cells in vitro and reduce tumorigenicity in vivo.

Fibrosis

Emerging evidence implicates the LTB4 pathway in fibrotic diseases. Elevated LTB4 levels are found in the lungs of patients with idiopathic pulmonary fibrosis (IPF). While much of the research has focused on the BLT1 receptor, the ubiquitous expression of BLT2 suggests it may also play a role. LTB4 receptor antagonists have been shown to inhibit the development of bleomycin-induced pulmonary fibrosis in mice by reducing inflammation and key fibrotic mediators like TGF-β. The LTB4-BLT1 axis has been shown to directly promote myofibroblast differentiation, a key event in fibrosis. Further research is needed to delineate the specific contribution of BLT2 to this process.

Quantitative Data for BLT2 Antagonists

The development of selective BLT2 antagonists is an active area of research. The table below summarizes quantitative data for key investigational compounds.

| Compound | Target(s) | Assay Type | IC50 / Ki | Efficacy | Reference |

| 15b | BLT2 | Chemotaxis (CHO-BLT2 cells) | 224 nM (IC50) | Selective vs. BLT1 | |

| BLT2 | LTB4 Binding | 132 nM (Ki) | - | ||

| In vivo | Mouse Asthma Model | - | 59% reduction in AHR; up to 46% decrease in Th2 cytokines | ||

| AC-1074 | BLT2 | Chemotaxis (CHO-BLT2 cells) | 22 nM (IC50) | Selective vs. BLT1 | |

| LY255283 | BLT2 | Functional Assay | - | Abrogates BLT2 agonist-induced effects |

Key Experimental Protocols

Evaluating the efficacy and mechanism of action of BLT2 antagonists requires a suite of specialized in vitro and in vivo assays.

Chemotaxis Assay

This assay measures the ability of a compound to inhibit the directional migration of cells towards a chemoattractant (e.g., LTB4).

-

Objective: To determine the IC50 value of a BLT2 antagonist for inhibiting LTB4-induced cell migration.

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing human BLT2 (CHO-hBLT2). CHO-hBLT1 cells are used as a control for selectivity.

-

Apparatus: Modified Boyden chamber with a porous membrane (e.g., 8 µm pores).

-

Methodology:

-

CHO-hBLT2 cells are pre-incubated with varying concentrations of the test antagonist for 30 minutes.

-

The lower chamber of the Boyden apparatus is filled with assay buffer containing a specific concentration of LTB4 (e.g., 30 nM).

-

The pre-treated cells are seeded into the upper chamber.

-

The chamber is incubated for 4-6 hours at 37°C to allow for cell migration through the membrane.

-

Non-migrated cells on the upper surface of the membrane are removed.

-

Migrated cells on the lower surface are fixed, stained (e.g., with Diff-Quik), and counted under a microscope.

-

The number of migrated cells in the presence of the antagonist is compared to the vehicle control, and the IC50 is calculated using non-linear regression.

-

Radioligand Binding Assay

This assay quantifies the affinity of an antagonist for the BLT2 receptor by measuring its ability to compete with a radiolabeled ligand.

-

Objective: To determine the inhibition constant (Ki) of a BLT2 antagonist.

-

Materials: Membrane fractions from cells overexpressing BLT2 (e.g., HEK293-BLT2), [³H]-LTB4 as the radioligand, and the test antagonist.

-

Methodology:

-

In a multi-well plate, incubate a constant amount of membrane protein with a fixed concentration of [³H]-LTB4 (e.g., 5 nM).

-

Add varying concentrations of the unlabeled antagonist to compete for binding.

-

Incubate the mixture for 60-90 minutes at 4°C to reach equilibrium.

-

Separate bound from free radioligand by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled LTB4 (e.g., 10 µM).

-

Calculate the IC50 from the competition curve and convert it to a Ki value using the Cheng-Prusoff equation.

-

In Vivo Mouse Model of Asthma

This model assesses the in vivo efficacy of a BLT2 antagonist in a disease-relevant context.

-

Objective: To evaluate the effect of a BLT2 antagonist on airway hyperresponsiveness (AHR) and inflammation.

-

Animal Model: BALB/c mice.

-

Methodology:

-

Sensitization: Mice are sensitized by intraperitoneal injection of ovalbumin (OVA) emulsified in alum on days 0 and 14.

-

Challenge: From days 21 to 23, mice are challenged with an OVA aerosol to induce an asthmatic response.

-

Treatment: The BLT2 antagonist or vehicle is administered (e.g., orally or intraperitoneally) prior to each OVA challenge.

-

AHR Measurement (Day 25): Airway resistance is measured at baseline and in response to increasing concentrations of nebulized methacholine using a whole-body plethysmograph.

-

BALF Analysis: Immediately after AHR measurement, bronchoalveolar lavage fluid (BALF) is collected. Total and differential cell counts (eosinophils, neutrophils) are performed. Cytokine levels (IL-4, IL-5, IL-13) in the BALF supernatant are measured by ELISA.

-

Histology: Lungs are harvested, fixed, and stained (e.g., with H&E and PAS) to assess inflammation and mucus production.

-

Conclusion and Future Directions

The BLT2 receptor has unequivocally been established as a pro-tumorigenic and pro-inflammatory mediator, playing a significant role in the progression of cancer and chronic inflammatory diseases. Its widespread expression and involvement in fundamental pathological processes, such as cell proliferation, invasion, and inflammation, underscore its potential as a high-value therapeutic target. The development of potent and selective BLT2 antagonists represents a promising strategy for novel therapeutic interventions. While early preclinical data is highly encouraging, further research is required to fully elucidate the receptor's role in other conditions like fibrosis and to advance current lead compounds through clinical trials. The continued exploration of the BLT2 signaling axis will undoubtedly open new avenues for the treatment of a wide range of debilitating diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. A Second Leukotriene B4 Receptor, Blt2: A New Therapeutic Target in Inflammation and Immunological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BLT1 and BLT2: the leukotriene B(4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Leukotriene B4 receptor 2 - Wikipedia [en.wikipedia.org]

The Ripple Effect: A Technical Guide to the Downstream Signaling Consequences of BLT2 Antagonism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the downstream signaling pathways affected by the antagonism of the Leukotriene B4 Receptor 2 (BLT2). As a G protein-coupled receptor implicated in a myriad of cellular processes, including inflammation, cell survival, and migration, BLT2 has emerged as a significant therapeutic target, particularly in oncology and inflammatory diseases. This document outlines the molecular consequences of BLT2 inhibition, supported by quantitative data, detailed experimental methodologies, and visual representations of the core signaling cascades.

Core Signaling Pathways Modulated by BLT2 Antagonists

The antagonism of BLT2 disrupts a network of pro-tumorigenic and pro-inflammatory signaling pathways. The primary ligand for BLT2 is leukotriene B4 (LTB4), and its activation triggers a cascade of intracellular events. By blocking this initial step, BLT2 antagonists effectively silence these downstream pathways, leading to a reduction in cell proliferation, survival, and invasion.

The most well-documented downstream cascade affected by BLT2 antagonists is the NADPH Oxidase (NOX)-Reactive Oxygen Species (ROS)-Nuclear Factor-kappa B (NF-κB) pathway. Upon activation, BLT2 stimulates NOX, leading to the production of ROS, which in turn activates the transcription factor NF-κB. NF-κB is a master regulator of genes involved in inflammation, cell survival, and proliferation. Inhibition of BLT2 has been shown to suppress this pathway, leading to decreased expression of NF-κB target genes.

Further research has elucidated the involvement of other critical signaling pathways that are modulated by BLT2 activity. These include:

-

Janus Kinase 2/Signal Transducer and Activator of Transcription 3 (JAK2/STAT3) Pathway: This pathway is crucial for cytokine signaling and is often dysregulated in cancer.

-

Phosphoinositide 3-Kinase/Protein Kinase B (PI3K/Akt) Pathway: A central pathway in regulating cell growth, proliferation, and survival.

-

Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase (MAPK/ERK) Pathway: This pathway is involved in a wide range of cellular processes, including cell proliferation, differentiation, and survival.

The interconnectedness of these pathways underscores the pleiotropic effects of BLT2 antagonism.

Quantitative Data on BLT2 Antagonists

The following tables summarize the quantitative data for two prominent BLT2 antagonists, providing key metrics for their inhibitory activities.

Table 1: In Vitro Inhibitory Activity of BLT2 Antagonist-1 (Compound 15b/AC-1074)

| Parameter | Value | Cell Line/System | Reference |

| IC50 (Chemotaxis Inhibition) | 224 nM | CHO-BLT2 cells | [1] |

| Ki (LTB4 Binding Inhibition) | 132 nM | CHO-BLT2 cell membranes | [1] |

| Selectivity | No inhibition of chemotaxis in CHO-BLT1 cells | CHO-BLT1 cells | [1] |

Table 2: In Vitro and In Vivo Effects of LY255283

| Parameter | Value/Effect | Cell Line/System/Model | Reference |

| IC50 ([3H]LTB4 Binding) | ~100 nM | Guinea pig lung membranes | [2][3] |

| IC50 (Eosinophil Chemotaxis) | 80% inhibition at 10 µM | Eosinophils | |

| IC50 (LTB4 Binding to Eosinophil Membranes) | 260 nM | Eosinophil membranes | |

| pA2 (LTB4-induced lung parenchyma contraction) | 7.2 | Guinea pig lung parenchyma | |

| Invasiveness Suppression | Significant suppression at 10 µM over 7 days | 253 J-BV bladder cancer cells | |

| In Vivo Metastasis Inhibition | Marked reduction in micrometastatic lesions | Mice with 253 J-BV cells (2.5 mg/kg, i.p.) |

Visualizing the Impact: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the complex interactions, the following diagrams, created using the DOT language, illustrate the key signaling pathways affected by BLT2 antagonists and the workflows of crucial experimental procedures.

Detailed Methodologies for Key Experiments

Western Blot for NF-κB Activation

This protocol is designed to assess the activation of the NF-κB pathway by measuring the phosphorylation of key proteins and the nuclear translocation of the p65 subunit.

1. Cell Culture and Treatment:

-

Culture cells to 70-80% confluency.

-

Pre-treat cells with the BLT2 antagonist at various concentrations for a specified time.

-

Stimulate cells with an appropriate agonist (e.g., LTB4 or a pro-inflammatory stimulus) for a time course (e.g., 0, 15, 30, 60 minutes) to observe maximal activation.

2. Protein Extraction:

-

For Whole-Cell Lysates: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

For Nuclear and Cytoplasmic Fractions: Use a commercial nuclear/cytoplasmic extraction kit according to the manufacturer's instructions. This is crucial for observing p65 translocation.

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

4. SDS-PAGE and Protein Transfer:

-

Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel.

-

Separate proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

5. Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against total and phosphorylated forms of IKK, IκBα, and p65 overnight at 4°C. Use an antibody against a loading control (e.g., β-actin for whole-cell lysates, Lamin B1 for nuclear fractions).

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

6. Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and the loading control.

Anoikis Assay

This assay measures the ability of cells to survive in an anchorage-independent manner, a hallmark of metastatic cancer cells. Resistance to anoikis is often promoted by pro-survival signaling pathways, including those downstream of BLT2.

1. Plate Preparation:

-

Use a 24-well or 96-well plate with an anchorage-resistant coating (e.g., Poly-HEMA or a hydrogel). A standard tissue culture-treated plate serves as the control for adherent cells.

2. Cell Seeding and Treatment:

-

Prepare a single-cell suspension of the cells to be tested.

-

Treat the cells with the BLT2 antagonist or a vehicle control.

-

Seed the cells onto both the anchorage-resistant and control plates at a predetermined density (e.g., 1 x 10^5 cells/well for a 24-well plate).

3. Incubation:

-

Incubate the plates for 24-72 hours at 37°C in a 5% CO2 incubator.

4. Cell Viability Assessment:

-

MTT Assay (Colorimetric):

- Add MTT reagent to each well and incubate for 2-4 hours.

- Add a detergent solution to solubilize the formazan crystals.

- Measure the absorbance at 570 nm.

-

Calcein AM/Ethidium Homodimer (Fluorometric):

- Add Calcein AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red) to each well.

- Incubate for 30-60 minutes.

- Measure the fluorescence at the appropriate excitation/emission wavelengths.

5. Data Analysis:

-

Calculate the percentage of viable cells in the anchorage-resistant wells relative to the control wells. A decrease in viability in the presence of the BLT2 antagonist indicates a reduction in anoikis resistance.

Chemotaxis Assay

This assay evaluates the ability of a BLT2 antagonist to inhibit the directed migration of cells towards a chemoattractant, such as LTB4.

1. Chamber Preparation:

-

Use a Boyden chamber or a similar multi-well chemotaxis plate with a porous membrane (e.g., 8 µm pores).

-

The underside of the membrane may be coated with an extracellular matrix protein (e.g., fibronectin) to facilitate cell migration.

2. Chemoattractant and Cell Preparation:

-

Add the chemoattractant (e.g., LTB4) to the lower chamber of the plate.

-

Prepare a single-cell suspension of the cells to be tested in a serum-free medium.

-

Pre-incubate the cells with various concentrations of the BLT2 antagonist or a vehicle control.

3. Assay Assembly and Incubation:

-

Add the cell suspension to the upper chamber (the insert).

-

Incubate the plate for a period sufficient to allow for cell migration (e.g., 4-24 hours) at 37°C in a 5% CO2 incubator.

4. Quantification of Migrated Cells:

-

Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane (e.g., with crystal violet).

-

Elute the stain and measure the absorbance, or count the number of migrated cells in several fields of view under a microscope.

5. Data Analysis:

-

Calculate the percentage of inhibition of chemotaxis at each concentration of the BLT2 antagonist compared to the vehicle control.

-

Determine the IC50 value of the antagonist for chemotaxis inhibition.

This comprehensive guide provides a foundational understanding of the effects of BLT2 antagonists on key downstream signaling pathways. The provided data, diagrams, and protocols serve as a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of targeting BLT2.

References

In Vitro Profile of BLT2 Antagonist-1: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of the preliminary in vitro studies of BLT2 antagonist-1, a selective antagonist of the leukotriene B4 receptor 2 (BLT2). This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological profile and mechanism of action of this compound.

The BLT2 receptor, a low-affinity receptor for the potent chemoattractant leukotriene B4 (LTB4), is implicated in a variety of inflammatory diseases and cancer progression.[1][2] Its activation triggers signaling cascades that promote cell survival, proliferation, migration, and invasion.[3] Consequently, the development of selective BLT2 antagonists represents a promising therapeutic strategy. This compound, also identified as compound 15b, has emerged as a selective inhibitor with significant potential.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro characterization of this compound.

Table 1: Receptor Binding and Functional Antagonism

| Assay Type | Target | Metric | Value (nM) | Cell Line / System | Reference |

| Radioligand Binding Assay | BLT2 | Ki | 132 | CHO-BLT2 cell membranes | [1] |

| Functional Chemotaxis Assay | BLT2 | IC50 | 224 | CHO-BLT2 cells | |

| Functional Chemotaxis Assay | BLT1 | - | No inhibition | CHO-BLT1 cells |

Core Signaling Pathway and Mechanism of Action

BLT2 is a G protein-coupled receptor (GPCR). Upon binding of its ligands, such as LTB4 or 12(S)-HETE, it initiates downstream signaling cascades. A key pathway involves the activation of NADPH oxidase (Nox) enzymes, leading to the production of reactive oxygen species (ROS). These ROS molecules act as second messengers, activating transcription factors like nuclear factor-kappa B (NF-κB). The activation of NF-κB, in turn, upregulates the expression of genes involved in inflammation, cell survival, and metastasis, such as matrix metalloproteinases (MMPs).

This compound exerts its effect by competitively binding to the BLT2 receptor, thereby preventing the binding of endogenous ligands and inhibiting the initiation of this pro-inflammatory and pro-tumorigenic signaling cascade.

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below. These protocols are based on standard methodologies for GPCR antagonist characterization.

Radioligand Competition Binding Assay

This assay is performed to determine the binding affinity (Ki) of an unlabeled compound (this compound) by measuring its ability to displace a radiolabeled ligand from the target receptor.

Materials:

-

CHO-BLT2 cell membranes (prepared from Chinese Hamster Ovary cells stably expressing the human BLT2 receptor).

-

Radioligand (e.g., [³H]-LTB4).

-

This compound (compound 15b).

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and liquid scintillation counter.

Protocol:

-

Reaction Setup: In a 96-well plate, combine CHO-BLT2 cell membranes, a fixed concentration of [³H]-LTB4 (typically at or below its Kd value), and varying concentrations of this compound.

-

Total and Nonspecific Binding: For total binding wells, no antagonist is added. For nonspecific binding wells, a high concentration of a known, unlabeled BLT2 ligand is added to saturate the receptors.

-

Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to reach binding equilibrium.

-

Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold binding buffer to remove any unbound radioligand.

-

Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting nonspecific binding from total binding. Plot the specific binding as a function of the log concentration of this compound. Determine the IC50 value (the concentration of antagonist that inhibits 50% of specific binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Cell Chemotaxis Assay (Boyden Chamber)

This assay measures the ability of a compound to inhibit the directed migration of cells towards a chemoattractant.

Materials:

-

CHO-BLT2 cells.

-

Chemotaxis chamber (e.g., Boyden chamber) with porous membranes (e.g., 8 µm pores).

-

Chemoattractant: LTB4.

-

This compound (compound 15b).

-

Serum-free cell culture medium.

-

Cell stain (e.g., Crystal Violet or a fluorescent dye like Calcein AM).

Protocol:

-

Cell Preparation: Culture CHO-BLT2 cells and starve them in serum-free medium for 18-24 hours prior to the assay.

-

Compound Incubation: Harvest the cells and resuspend them in serum-free medium. Pre-incubate the cells with various concentrations of this compound for 30-60 minutes at 37°C.

-

Assay Setup: Add serum-free medium containing the chemoattractant LTB4 (at a concentration corresponding to its EC50 for chemotaxis) to the lower wells of the chemotaxis chamber.

-

Cell Seeding: Place the porous membrane over the lower wells and add the pre-incubated cell suspension to the upper chamber.

-

Migration: Incubate the chamber at 37°C in a CO₂ incubator for a period that allows for optimal cell migration (e.g., 4-6 hours).

-

Quantification: After incubation, remove the non-migrated cells from the top side of the membrane. Fix and stain the migrated cells on the bottom side of the membrane.

-

Data Analysis: Count the number of migrated cells in several fields of view for each well using a microscope. Alternatively, if a fluorescent dye is used, quantify the fluorescence using a plate reader. Calculate the percentage of inhibition for each antagonist concentration relative to the control (no antagonist) and determine the IC50 value by plotting the dose-response curve.

References

Methodological & Application

Application Notes and Protocols for In Vitro Cell Culture Studies with BLT2 Antagonist-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

The leukotriene B4 receptor 2 (BLT2) is a G protein-coupled receptor that has emerged as a significant therapeutic target in various pathological conditions, including inflammation and cancer.[1][2] It is a low-affinity receptor for leukotriene B4 (LTB4), a potent lipid mediator.[3] Activation of BLT2 triggers downstream signaling cascades that are involved in promoting cell survival, proliferation, migration, and angiogenesis.[2][4] Consequently, the development and characterization of BLT2 antagonists are of considerable interest in drug discovery.

These application notes provide detailed protocols for utilizing BLT2 antagonists in in vitro cell culture settings to investigate their therapeutic potential. The included methodologies for chemotaxis, calcium mobilization, and cell proliferation assays are essential tools for characterizing the efficacy and mechanism of action of novel BLT2 inhibitors.

Mechanism of Action of BLT2 Antagonists

BLT2 antagonists function by competitively binding to the BLT2 receptor, thereby preventing the binding of its natural ligands, such as LTB4. This blockade inhibits the activation of downstream signaling pathways. The primary signaling cascade initiated by BLT2 activation involves the Gαi and Gαq protein subunits, leading to the activation of phospholipase C (PLC) and subsequent production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium stores, a key event in many cellular processes. Furthermore, BLT2 signaling can activate pathways involving NADPH oxidase (NOX), leading to the generation of reactive oxygen species (ROS), and subsequently activating transcription factors like NF-κB, which regulate the expression of genes involved in inflammation and cell survival. By inhibiting the initial receptor activation, BLT2 antagonists effectively suppress these downstream events.

Data Presentation: Quantitative Data for BLT2 Antagonists

The following tables summarize key quantitative data for commonly studied BLT2 antagonists. This information is crucial for designing and interpreting in vitro experiments.

Table 1: Inhibitory Potency of BLT2 Antagonists

| Antagonist | Assay Type | Cell Line | Parameter | Value |

| LY255283 | [3H]LTB4 Binding | Lung Membranes | pKi | 7.0 |

| Compound 15b | Chemotaxis | CHO-BLT2 | IC50 | 224 nM |

| Compound 15b | LTB4 Binding | CHO-BLT2 | Ki | 132 nM |

| AC-1074 | Chemotaxis | CHO-BLT2 | IC50 | 22 nM |

| AC-1074 | Binding | CHO-BLT2 | Ki | 132 nM |

Table 2: Effective Concentrations of LY255283 in In Vitro Assays

| Cell Line | Assay Type | Concentration | Observed Effect | Reference |

| 253 J-BV (Bladder Cancer) | Migration | 5 or 10 µM | Inhibition of aggressive migration | |

| Dorsal Root Ganglion (DRG) Neurons | TRPV1 Desensitization | 10 µM | Increased TRPV1 desensitization induced by high LTB4 |

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below. These protocols are intended as a starting point and may require optimization based on the specific cell line and experimental conditions.

Protocol 1: In Vitro Chemotaxis Assay

This protocol is designed to assess the ability of a BLT2 antagonist to inhibit the migration of cells towards a chemoattractant.

Materials:

-

Cells expressing BLT2 (e.g., CHO-BLT2, HT-1080)

-

Chemotaxis chamber (e.g., Boyden chamber, Incucyte® Clearview 96-well Plate)

-

Cell culture medium (specific to the cell line)

-

Serum-free medium

-

Chemoattractant (e.g., LTB4, 10% FBS)

-

BLT2 Antagonist-1 (e.g., LY255283)

-

Calcein AM or other fluorescent dye for cell labeling

-

Fixation and staining reagents (e.g., methanol, crystal violet)

Procedure:

-

Cell Preparation:

-

Culture cells to 80-90% confluency.

-

One day before the assay, starve the cells by replacing the growth medium with serum-free medium.

-

On the day of the assay, harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.

-

-

Antagonist Treatment:

-

Pre-incubate the cell suspension with various concentrations of the BLT2 antagonist (or vehicle control) for 30-60 minutes at 37°C.

-

-

Assay Setup:

-

Add the chemoattractant to the lower chamber of the chemotaxis plate. Use serum-free medium as a negative control.

-

Place the microporous membrane (e.g., 8 µm pore size) over the lower chamber.

-

Add the pre-treated cell suspension to the upper chamber (insert).

-

-

Incubation:

-

Incubate the plate at 37°C in a CO2 incubator for a duration optimized for the cell type (typically 4-24 hours).

-

-

Quantification of Migration:

-

After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with methanol.

-

Stain the cells with crystal violet.

-

Elute the stain and measure the absorbance using a plate reader.

-

Alternatively, for fluorescently labeled cells, measure the fluorescence of the migrated cells in the lower chamber.

-

Protocol 2: Calcium Mobilization Assay

This protocol measures changes in intracellular calcium concentration following receptor activation and its inhibition by a BLT2 antagonist.

Materials:

-

Cells expressing BLT2

-

Black, clear-bottom 96-well plates

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

-

Pluronic F-127

-

Assay Buffer (e.g., HBSS with 20 mM HEPES)

-

BLT2 agonist (e.g., LTB4)

-

This compound

-

Fluorometric plate reader with kinetic reading capabilities

Procedure:

-

Cell Plating:

-

Seed cells into a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

-

Incubate overnight at 37°C.

-

-

Dye Loading:

-

Prepare a loading solution of the calcium-sensitive dye in assay buffer, often with Pluronic F-127 to aid in dye solubilization.

-

Remove the culture medium from the wells and add the dye loading solution.

-

Incubate for 45-60 minutes at 37°C, followed by a 15-30 minute incubation at room temperature to allow for de-esterification of the dye.

-

-

Antagonist Incubation:

-

Wash the cells with assay buffer to remove excess dye.

-

Add the BLT2 antagonist at various concentrations (or vehicle control) to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

-

-

Fluorescence Measurement:

-

Place the plate in a fluorometric plate reader.

-

Establish a stable baseline fluorescence reading for 10-20 seconds.

-

Inject the BLT2 agonist (at a concentration that elicits a submaximal response, e.g., EC80) and immediately begin recording the fluorescence intensity over time (typically 1-3 minutes).

-

-

Data Analysis:

-

The change in fluorescence intensity (peak - baseline) is proportional to the change in intracellular calcium concentration.

-

Calculate the percentage of inhibition by the antagonist compared to the agonist-only control.

-

Protocol 3: Cell Proliferation Assay (MTT/XTT)

This protocol assesses the effect of a BLT2 antagonist on cell viability and proliferation.

Materials:

-

Target cancer cell line (e.g., MCF-7, H1299)

-

96-well plates

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

-

Solubilization solution (e.g., DMSO or SDS-HCl for MTT)

Procedure:

-

Cell Seeding:

-

Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well).

-

Allow cells to attach and grow for 24 hours.

-

-

Treatment with Antagonist:

-

Replace the medium with fresh medium containing various concentrations of the BLT2 antagonist or vehicle control.

-

Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

-

MTT/XTT Incubation:

-

Add the MTT or XTT solution to each well according to the manufacturer's instructions.

-

Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the tetrazolium salt into a colored formazan product.

-

-

Solubilization and Measurement:

-

If using MTT, add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the wells at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (from wells with medium only).

-

Express the results as a percentage of the vehicle-treated control to determine the effect of the antagonist on cell proliferation/viability.

-

Visualization of Pathways and Workflows

BLT2 Signaling Pathway

Caption: BLT2 signaling cascade and point of antagonist inhibition.

Experimental Workflow for In Vitro BLT2 Antagonist Screening

Caption: General workflow for screening BLT2 antagonists in vitro.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. A Second Leukotriene B4 Receptor, Blt2: A New Therapeutic Target in Inflammation and Immunological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for BLT2 Antagonist-1 in Chemotaxis Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

The leukotriene B4 receptor 2 (BLT2) is a G-protein coupled receptor (GPCR) that plays a significant role in inflammatory responses.[1][2][3][4][5] It is considered a low-affinity receptor for leukotriene B4 (LTB4), a potent chemoattractant lipid mediator. Upon activation by agonists like LTB4, BLT2 initiates a signaling cascade that promotes cell migration, a process central to inflammation and other physiological and pathological conditions. Consequently, antagonizing the BLT2 receptor presents a promising therapeutic strategy for inflammatory diseases such as asthma and chronic obstructive pulmonary disease.